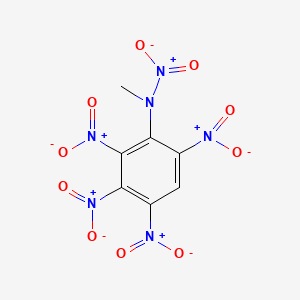

N-Methyl-N,2,3,4,6-pentanitro-aniline

Description

N-Methyl-N,2,3,4,6-pentanitro-aniline is a high-energy nitroaromatic compound characterized by a methyl group attached to the nitrogen atom of an aniline backbone and five nitro (-NO₂) groups substituted at the 2-, 3-, 4-, 6-, and N-positions. For instance, tetryl (N-Methyl-N,2,4,6-tetranitro-aniline), a closely related compound, is a known explosive with a melting point of 128.5–129.4°C and is synthesized via nitration of dimethylaniline . The pentanitro variant likely exhibits enhanced explosive sensitivity and detonation velocity due to its higher nitrogen-oxygen content, though its synthesis and stability data remain speculative without explicit references.

Propriétés

IUPAC Name |

N-methyl-N-(2,3,4,6-tetranitrophenyl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N6O10/c1-8(13(22)23)5-3(9(14)15)2-4(10(16)17)6(11(18)19)7(5)12(20)21/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCZVOHPIXTGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-Methyl-N,2,3,4,6-pentanitro-aniline typically involves the nitration of N-methylanilineIndustrial production methods may involve the use of mixed acid nitration, where a combination of concentrated nitric acid and sulfuric acid is used as the nitrating agent .

Analyse Des Réactions Chimiques

N-Methyl-N,2,3,4,6-pentanitro-aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur, where nitro groups can be replaced by other substituents under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

N-Methyl-N,2,3,4,6-pentanitro-aniline has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other high-energy materials and explosives.

Biology: Studies may explore its potential effects on biological systems, although its high reactivity and toxicity limit its direct biological applications.

Medicine: Research may investigate its potential use in drug development, particularly in the design of compounds with specific energetic properties.

Industry: It is used in the production of explosives and propellants due to its high energy content.

Mécanisme D'action

The mechanism by which N-Methyl-N,2,3,4,6-pentanitro-aniline exerts its effects involves the release of a significant amount of energy upon decomposition. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition and energy release make it suitable for use in high-energy applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of N-Methyl-N,2,3,4,6-pentanitro-aniline and its analogs:

*Estimated based on molecular analogs.

Explosive and Reactive Properties

- Tetryl : Detonation velocity ~7,570 m/s; sensitive to friction and shock. Classified as a secondary explosive .

- Hypothetical Pentanitro Derivative : Expected to have higher detonation velocity (>8,000 m/s) but extreme sensitivity, likely requiring stabilization for practical use .

- Tetranitroaniline (TNA) : Listed in CAMEO Chemicals as a high explosive (2,3,4,6-tetranitroaniline) with regulatory warnings for spontaneous combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.